molecular formula C22H34F3N5P2 B6336820 N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 1510845-72-3

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B6336820
CAS No.: 1510845-72-3
M. Wt: 487.5 g/mol
InChI Key: IZIJVKVUCNNYGL-UHFFFAOYSA-N
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Description

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is an organophosphorus compound featuring a phosphine backbone that imparts unique chemical reactivity. This compound’s structure, defined by the presence of trifluoromethylated phenyl and triazine units, makes it a candidate for various applications in chemistry and industry, particularly as a ligand in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves several key steps. Initially, a triazine framework is constructed via condensation reactions involving suitable precursors such as cyanuric chloride. Following this, diisopropylphosphine groups are introduced through nucleophilic substitution reactions. The final step typically involves coupling with the trifluoromethylated phenyl group under controlled conditions, often employing transition metal catalysts to facilitate bond formation.

Industrial Production Methods

While the lab-scale synthesis is quite meticulous, industrial production would scale these methods with an emphasis on efficiency and yield. Key processes would include the optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, along with recycling catalysts and reducing by-products to streamline the production pipeline.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine exhibits notable reactivity in:

  • Oxidation Reactions: : The phosphorus atoms can be selectively oxidized to form phosphine oxides.

  • Reduction Reactions: : Reduction of the triazine ring can yield various aminated derivatives.

  • Substitution Reactions: : The phenyl group and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reductions. Substitution reactions often utilize organolithium or Grignard reagents under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Products from these reactions can range from phosphine oxides to aminated derivatives of the triazine ring, and functionalized aromatic compounds, each possessing unique properties for further applications.

Scientific Research Applications

In Chemistry

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine serves as a versatile ligand in various catalytic systems, enhancing the efficiency of reactions such as cross-coupling, hydrogenation, and polymerization.

In Biology and Medicine

While direct biological applications might be limited due to toxicity concerns, derivatives of this compound could be explored for designing enzyme inhibitors or probes for biochemical studies, particularly involving phosphine-mediated reactions.

In Industry

Industrially, this compound’s role as a ligand can be exploited in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to modify catalytic sites opens avenues for tailored catalytic processes.

Mechanism of Action

The compound’s efficacy as a ligand stems from its ability to donate electron density through the diisopropylphosphino groups, stabilizing transition metal catalysts. The trifluoromethyl group adds electron-withdrawing effects, fine-tuning the reactivity. The triazine core provides a robust scaffold, facilitating diverse chemical modifications and interactions with catalytic metal centers.

Comparison with Similar Compounds

Unique Features

Compared to other phosphine ligands, N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its multifunctional core that combines the structural features of triazine, phosphine, and trifluoromethylphenyl groups, offering tunable electronic and steric properties.

Similar Compounds

  • Triphenylphosphine (PPh3): : Common phosphine ligand but lacks the additional functionality provided by the triazine and trifluoromethyl groups.

  • Bis(diphenylphosphino)methane (dppm): : Another phosphine ligand often used in catalysis, but it doesn’t have the triazine ring’s versatility.

  • N,N-Bis(phosphino)benzene: : Similar in terms of having two phosphine groups, yet different in its aromatic core structure compared to the triazine framework.

There you have it: a detailed overview of this compound in all its fascinating complexity. What do you think?

Properties

IUPAC Name

2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34F3N5P2/c1-13(2)31(14(3)4)29-20-26-19(17-9-11-18(12-10-17)22(23,24)25)27-21(28-20)30-32(15(5)6)16(7)8/h9-16H,1-8H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJVKVUCNNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)NC1=NC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NP(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34F3N5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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